![molecular formula C19H21N3O4S2 B2425779 2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 896706-49-3](/img/structure/B2425779.png)
2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide
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Overview
Description
The compound “2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide” is a derivative of 1,2,4-thiadiazine . 1,2,4-Thiadiazines are heterocyclic compounds containing a ring of three different elements: one nitrogen atom, one sulfur atom, and four carbon atoms . They are known to exhibit various biological activities and are used in the development of new therapeutic agents .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a 1,2,4-thiadiazine ring with a sulfur dioxide group (SO2), a propyl group (C3H7), and a thioacetamide group attached to it. It also has a benzene ring with a methoxy group (OCH3) attached to it .Scientific Research Applications
- The compound has been investigated for its antifungal properties. Specifically, derivatives based on the 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide scaffold were designed, synthesized, and tested against phytopathogenic fungi .
- Although not directly related to the compound you mentioned, derivatives of 3-amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide have been explored as MRGX2 inhibitors .
- The compound’s structural units have relevance in insecticide development. For instance, 4H-benzo[d][1,3]dioxin-4-one and its derivatives are crucial building blocks for insecticides .
Antifungal Activity
MRGX2 Inhibition
Insecticide Intermediates
Mechanism of Action
Target of Action
The primary target of this compound is the MRGX2 receptor . The MRGX2 receptor plays a crucial role in various physiological processes, including pain perception and inflammation .
Mode of Action
The compound acts as an inhibitor of the MRGX2 receptor . By binding to this receptor, it prevents the receptor’s normal function, leading to a decrease in the physiological processes that the receptor is involved in .
Result of Action
The inhibition of the MRGX2 receptor by this compound could lead to a decrease in pain perception and inflammation . This could potentially make it useful in the treatment of conditions associated with these processes .
Future Directions
Future research could focus on elucidating the biological activity of this compound and optimizing its properties for potential therapeutic applications. This could involve testing it against various biological targets, studying its pharmacokinetics and pharmacodynamics, and modifying its structure to improve its efficacy and reduce any side effects .
properties
IUPAC Name |
2-[(1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c1-3-11-22-16-9-4-5-10-17(16)28(24,25)21-19(22)27-13-18(23)20-14-7-6-8-15(12-14)26-2/h4-10,12H,3,11,13H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBFKDDRSUZBEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide |
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